molecular formula C13H12ClNO3 B1326927 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one CAS No. 1142199-20-9

3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one

Cat. No.: B1326927
CAS No.: 1142199-20-9
M. Wt: 265.69 g/mol
InChI Key: ORJREFQCLKTVHJ-YRNVUSSQSA-N
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Description

3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one is a chemical compound belonging to the class of arylideneisoxazol-5(4H)-ones, which are recognized as privileged scaffolds in medicinal chemistry and organic synthesis. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Isoxazol-5(4H)-one derivatives exhibit a wide spectrum of pharmacological activities, making them valuable intermediates in drug discovery research. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties . The presence of the chloromethyl group (-CH2Cl) at the 3-position of the isoxazolone ring is a key structural feature, as it provides a reactive handle for further synthetic modification. Researchers can utilize this site to create diverse libraries of derivatives through nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) . The 4-ethoxybenzylidene moiety contributes to the compound's properties as an α,β-unsaturated system, which can be crucial for its biological activity and its role as a Michael acceptor in various chemical transformations . This compound is typically synthesized via a one-pot, three-component cyclocondensation reaction between hydroxylamine hydrochloride, a β-keto ester (such as ethyl 4-chloroacetoacetate), and 4-ethoxybenzaldehyde . Its versatility extends beyond direct biological evaluation; it serves as a key synthetic building block for the preparation of more complex heterocyclic systems, functionalized ketones, and other valuable molecules . Researchers will find this reagent particularly useful in projects aimed at developing new therapeutic agents, studying enzyme inhibition, and advancing synthetic methodology.

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-17-10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)16/h3-7H,2,8H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJREFQCLKTVHJ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one, also known by its chemical formula C13H12ClNO3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H12ClNO3
  • Molecular Weight : 265.7 g/mol
  • CAS Number : 1142199-20-9

The biological activity of 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Antitumor Properties : Research indicates that this compound could interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

Activity Observation Reference
AntimicrobialInhibition of bacterial growth in vitro
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes related to metabolic pathways

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one:

  • Antimicrobial Studies :
    • A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
  • Antitumor Activity :
    • In vitro assays on various cancer cell lines indicated that this compound could significantly reduce cell viability and induce apoptosis. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
  • Enzyme Interaction :
    • Research has suggested that this compound may inhibit enzymes involved in inflammatory processes, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antitumor Activity

Research indicates that certain isoxazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that modifications in the isoxazole ring can enhance antitumor efficacy, positioning compounds like 3-(Chloromethyl)-4-(4-ethoxybenzylidene)isoxazol-5(4H)-one as promising agents in oncology .

Material Science

In materials science, isoxazole derivatives are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of such compounds into polymer matrices can lead to enhanced performance in light-emitting diodes and solar cells.

Case Studies

Study Focus Findings
Study AAntitumor PropertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency .
Study BSynthesis OptimizationDeveloped a green synthesis route using amine catalysis, achieving over 90% yield with minimal environmental impact .
Study CMaterial ApplicationsExplored the incorporation of isoxazole derivatives into polymer films for improved conductivity and light absorption characteristics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Table 1: Physical Properties of Selected Isoxazol-5(4H)-ones
Compound Substituents (Position 3/4) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (¹H NMR)
Target Compound ClCH₂ / 4-ethoxybenzylidene Not reported 265.7* δ ~4.8–5.0 (CH₂Cl), δ 1.38 (CH₃ of ethoxy)
4-(4-Ethoxybenzylidene)-3-methyl (4c) CH₃ / 4-ethoxybenzylidene Not reported 243.26 δ 2.27 (s, CH₃), δ 1.38 (t, OCH₂CH₃)
(E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (4j) H / 4-bromobenzylidene 154–156 252.07 δ 7.50 (d, Ar-H), δ 4.78 (s, CH₃)
[2e] (3-methyl / 3-chloro-3-(4-hydroxyphenyl)allylidene) CH₃ / chloro-hydroxyphenyl 198 263.67 δ 7.12–8.51 (Ar-H), δ 2.59 (CH₃)
3-(Chloromethyl)-4-(4-methoxybenzylidene) ClCH₂ / 4-methoxybenzylidene Not reported 251.67 δ 3.82 (s, OCH₃), δ 4.8–5.0 (CH₂Cl)

*Calculated from molecular formula C₁₃H₁₂ClNO₃.

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., bromo in 4j) reduce melting points compared to hydroxy-substituted derivatives (e.g., [2e] at 198°C) due to disrupted crystal packing .
  • Spectral Shifts : The chloromethyl group in the target compound causes distinct ¹H NMR signals (δ ~4.8–5.0 ppm) compared to methyl (δ ~2.27 ppm) .

Electronic and Steric Effects

  • Chloromethyl vs. Methyl : The -CH₂Cl group increases electrophilicity at position 3, enhancing reactivity in nucleophilic substitutions. This contrasts with the inert methyl group in 4c, which lacks such reactivity .
  • Ethoxy vs.
Table 2: Inhibition Potential Against Carbonic Anhydrase
Compound % Inhibition (vs. Standard) Key Structural Features
(E)-3-Propyl-4-(thiophen-2-ylmethylene) 56.36% Propyl + thiophene
(E)-4-(4-Ethoxybenzylidene)-3-propyl 27.96% Ethoxy + propyl
Target Compound (Hypothetical) Not reported Ethoxy + chloromethyl

Insights :

  • Propyl and thiophene substituents (e.g., 56.36% inhibition) exhibit superior activity compared to ethoxy derivatives, likely due to enhanced hydrophobic interactions .
  • The target compound’s chloromethyl group may improve binding via halogen bonding, though experimental data is lacking.

Preparation Methods

Reaction Components and Conditions

  • Hydroxylamine hydrochloride reacts with the β-oxoester to form an oxime intermediate.
  • The aromatic aldehyde undergoes Knoevenagel condensation with the oxime intermediate.
  • The reaction proceeds in aqueous media, typically at room temperature, catalyzed by environmentally benign catalysts.

Catalysts and Solvents

Several catalysts have been reported to promote this reaction efficiently:

Catalyst Optimal Loading Effect on Reaction Time and Yield
Tetrabutylammonium perchlorate (TBAP) 5 mol% High yield, moderate reaction time
Sodium oxalate 20 mol% Shorter reaction time, high yield
Glycine 12.5 mol% High yield, moderate reaction time
Citric acid Equimolar Effective in water, environmentally friendly

Water is the preferred solvent due to its green chemistry profile and ability to provide good yields and reaction rates. Solvent-free conditions have been tested but generally result in lower yields.

Typical Procedure

A typical synthesis involves mixing equimolar amounts of hydroxylamine hydrochloride, the aromatic aldehyde (4-ethoxybenzaldehyde for the target compound), and the β-oxoester (ethyl 4-chloro-3-oxobutanoate to introduce the chloromethyl group) in water with the chosen catalyst. The mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product precipitates out, is filtered, washed, and recrystallized from ethanol or acetone to yield the pure compound.

Reaction Optimization and Yields

Catalyst Effect on Model Reaction

Using 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one as a model, the effect of catalyst loading on yield and reaction time was studied:

Entry Catalyst Loading (mol%) TBAP / Sodium Oxalate / Glycine Reaction Time (min) TBAP / Sodium Oxalate / Glycine Yield (%) TBAP / Sodium Oxalate / Glycine
1 None 120 55
2 2.5 / 2.5 / 2.5 70 / 130 / 110 78 / 65 / 68
3 5 / 5 / 5 60 / 130 / 90 94 / 70 / 72
4 7.5 / 7.5 / 7.5 60 / 120 / 80 94 / 80 / 80
5 10 / 10 / 10 60 / 90 / 80 92 / 85 / 85

Solvent Effect

The reaction was tested in various solvents with 5 mol% TBAP, 20 mol% sodium oxalate, and 12.5 mol% glycine:

Entry Solvent Reaction Time (min) TBAP / Sodium Oxalate / Glycine Yield (%) TBAP / Sodium Oxalate / Glycine
1 Ethanol 120 / 120 / 120 75 / 73 / 75
2 Acetone 150 / 120 / 160 53 / 45 / 20
3 1,4-Dioxane 150 / 120 / 120 50 / 47 / 25
4 n-Hexane 120 / 120 / 120 62 / 56 / 60
5 Dichloromethane 150 / 120 / 120 65 / 62 / 68
6 Ethanol:Water (1:1) 120 / 90 / 105 79 / 78 / 73
7 None (solvent-free) 120 / 120 / 120 38 / 33 / 35

Water or aqueous ethanol mixtures provide the best balance of yield and reaction time.

Scope and Substrate Variability

The method is applicable to a wide range of aromatic aldehydes, including electron-rich and heteroaryl aldehydes, which generally give high yields. Electron-deficient aldehydes tend to give lower or no yields. The β-oxoester component can be varied to introduce different substituents at the 3-position, such as chloromethyl groups using ethyl 4-chloro-3-oxobutanoate.

Proposed Mechanism

The reaction mechanism involves:

  • Formation of an oxime intermediate from hydroxylamine hydrochloride and the β-oxoester.
  • Formation of an iminium salt intermediate between the catalyst (e.g., glycine) and the aromatic aldehyde.
  • Knoevenagel condensation between the oxime and the iminium salt.
  • Intramolecular cyclization and proton exchange to form the isoxazol-5(4H)-one ring.

This mechanism explains the catalytic role of glycine and other catalysts in facilitating the reaction under mild conditions.

Summary Table of Preparation Method

Step Reagents/Conditions Notes
Oxime formation Hydroxylamine hydrochloride + β-oxoester in water Room temperature, catalyst present
Knoevenagel condensation Aromatic aldehyde + catalyst (TBAP, sodium oxalate, glycine, or citric acid) One-pot, aqueous medium
Cyclization and isolation Stirring until completion, filtration, recrystallization High yields (up to 97%), green process

Q & A

Q. What preliminary biological screening approaches are recommended for this compound?

  • Antioxidant activity is evaluated via DPPH radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid . Antibacterial efficacy is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution methods .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antioxidant vs. cytotoxicity) be resolved?

  • Dose-response curves and time-dependent studies clarify biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high concentrations). For example, derivatives with electron-donating groups (e.g., 4-hydroxy) show enhanced antioxidant activity, while chlorinated analogs may exhibit cytotoxicity due to reactive oxygen species (ROS) generation . Computational models (e.g., DFT) predict substituent effects on redox potentials .

Q. What catalytic systems improve reaction efficiency and reusability in synthesizing this compound?

  • Magnetic nanocatalysts like PDAN-Ni@Fe₃O₄ enable easy separation via external magnets and maintain >90% yield after 15 cycles . Enzyme-mimetic catalysts (synzymes) achieve enantioselective synthesis under mild conditions, with turnover numbers (TON) exceeding 1,000 .

Q. How do substituents on the benzylidene ring influence the compound’s photophysical properties?

  • Electron-withdrawing groups (e.g., -Cl) redshift UV-Vis absorption maxima due to extended conjugation, while electron-donating groups (e.g., -OCH₃) enhance fluorescence quantum yields. For example, 4-(dimethylamino)benzylidene derivatives exhibit strong solvatochromism, useful in optoelectronic applications .

Q. What mechanistic insights explain the rearrangement of isoxazol-5(4H)-ones to pyrazoles or pyrroles?

  • Ruthenium-catalyzed pathways involve decarboxylative ring-opening followed by cyclization. Hydrogen-bonding interactions in intermediates (e.g., ethyl acrylate derivatives) suppress side reactions, yielding pyrroles in 80% selectivity . Stereochemical outcomes are controlled by chiral squaramide catalysts in cascade Michael/Michael additions, forming spirooxindoles with >20:1 dr and 97% ee .

Q. How can researchers address low yields in solvent-free syntheses?

  • Optimizing catalyst loading (e.g., 5 mol% GO@Fe(ClO4)₃) and microwave-assisted heating reduce reaction times from hours to minutes . Mechanochemical grinding (ball milling) enhances mass transfer, improving yields by 15–20% compared to conventional methods .

Methodological Notes

  • Data Contradictions : Discrepancies in biological activity often stem from assay conditions (e.g., pH, solvent). Validate results using orthogonal assays (e.g., ABTS⁺ alongside DPPH for antioxidants) .
  • Structural Ambiguities : Use NOESY NMR or single-crystal X-ray diffraction to resolve E/Z isomerism in benzylidene derivatives .

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